molecular formula C19H22N2O5 B1682654 Tyrosyltyrosine methyl ester CAS No. 13022-41-8

Tyrosyltyrosine methyl ester

Cat. No. B1682654
CAS RN: 13022-41-8
M. Wt: 358.4 g/mol
InChI Key: WMDIJJVEUHFXIU-IRXDYDNUSA-N
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Description

Tyrosyltyrosine methyl ester is a derivative of Tyrosine, which is one of the 20 standard amino acids used by cells to synthesize proteins . It is a non-essential amino acid with a polar side group . The hydroxy group of Tyrosine is able to form the ester linkage . The linear formula of L-Tyrosine methyl ester is 4-(HO)C6H4CH2CH(NH2)COOCH3 .


Synthesis Analysis

The synthesis of an ester can be accomplished in several ways. In one method, esterification occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Another method involves the use of trimethylchlorosilane with methanol at room temperature for esterification of amino acids of all classes .


Molecular Structure Analysis

The molecular weight of Tyrosyltyrosine methyl ester is 358.390 . The elemental analysis shows that it contains Carbon (63.68%), Hydrogen (6.19%), Nitrogen (7.82%), and Oxygen (22.32%) .


Chemical Reactions Analysis

Esters, including Tyrosyltyrosine methyl ester, can undergo several reactions. One such reaction is hydrolysis, where the ester is replaced by another group . This reaction can be catalyzed by either an acid or a base . Another reaction is transesterification, where the organic functional group of an ester is exchanged with the organic group of an alcohol .


Physical And Chemical Properties Analysis

Esters are neutral compounds. They are polar but do not have a hydrogen atom attached directly to an oxygen atom .

Scientific Research Applications

Biosensing Applications

A study by Hou et al. (2015) introduces a fluorescent sensor for methyl parathion detection, leveraging L-tyrosine methyl ester functionalized carbon dots. This sensor demonstrates high sensitivity and selectivity, making it suitable for environmental monitoring and food safety applications (Hou et al., 2015).

Drug Delivery and Prodrug Potential

Research by Topall and Laborit (1989) shows that L-tyrosine methyl ester, among other derivatives, can significantly enhance tyrosine bioavailability when administered either orally or parenterally, indicating its potential as a prodrug (Topall & Laborit, 1989). Further, Nicolaï et al. (2011) explore the solid-state properties and stability of L-tyrosine methyl ester, finding it to be a promising candidate for drug delivery applications due to its stable and low hydrolysis rate (Nicolaï et al., 2011).

Antioxidant Properties

Mateos et al. (2008) synthesize new lipophilic tyrosyl esters, comparing their antioxidant activities with hydroxytyrosyl esters. Although less active than hydroxytyrosyl derivatives, these tyrosyl esters exhibit significant antioxidant potential, suggesting their applicability in food preservation and health supplements (Mateos et al., 2008).

Antibacterial Activity

A study conducted by Macdonald et al. (2016) demonstrates the successful biotransformation of L-tyrosine methyl ester to para-hydroxycinnamic acid methyl ester using an enzyme from Rhodotorula glutinis, showing potential antibacterial activity. This finding opens new avenues for the development of antimicrobial agents (Macdonald et al., 2016).

Mechanism of Action

The mechanism of action for the formation of esters involves a simple acid-base reaction to deprotonate the carboxylic acid. The carboxylate then becomes the nucleophile of an SN2 reaction with protonated diazomethane to produce the methyl ester .

Safety and Hazards

Tyrosyltyrosine methyl ester can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use it only in a well-ventilated place and keep the container tightly closed .

Future Directions

The base-promoted direct amidation of esters, including Tyrosyltyrosine methyl ester, is a growing field of research . The use of Zr-SBA-15 as a support for the conversion of methyl esters into green diesel is also being explored . Another promising direction is the conversion of esters to thioesters under mild conditions .

properties

IUPAC Name

methyl (2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5/c1-26-19(25)17(11-13-4-8-15(23)9-5-13)21-18(24)16(20)10-12-2-6-14(22)7-3-12/h2-9,16-17,22-23H,10-11,20H2,1H3,(H,21,24)/t16-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMDIJJVEUHFXIU-IRXDYDNUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60156416
Record name Tyrosyltyrosine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60156416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tyrosyltyrosine methyl ester

CAS RN

13022-41-8
Record name Tyrosyltyrosine methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013022418
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tyrosyltyrosine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60156416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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